molecular formula C19H24N4O2 B2442172 N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251692-39-3

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2442172
CAS No.: 1251692-39-3
M. Wt: 340.427
InChI Key: BLTLZWHHSCDJDA-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-benzyl-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-12-18(25)23(19(21-15)22-10-6-3-7-11-22)14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTLZWHHSCDJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to further functionalization to introduce the piperidine ring and the benzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antimicrobial Activity

Research has indicated that derivatives similar to N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide demonstrate significant antimicrobial properties. For instance, studies have shown its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it possesses selective cytotoxicity towards human cancer cells while sparing normal cells. For example, compounds with similar structural motifs have shown promising results against breast and lung cancer cell lines .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It may inhibit enzymes involved in critical metabolic pathways, which are relevant to diseases like Alzheimer's and other neurodegenerative conditions. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of acetamide derivatives, including N-benzyl compounds, assessed their antimicrobial efficacy against various bacterial strains. The results indicated that specific modifications to the piperidine ring enhanced activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of structurally related compounds, it was found that certain derivatives exhibited potent activity against multiple cancer types, including melanoma and leukemia. The study highlighted the importance of the dihydropyrimidine core in enhancing cytotoxic effects while minimizing toxicity to normal cells .

Summary Table of Biological Activities

Activity Effectiveness Reference
AntimicrobialMIC ~ 256 µg/mL
AnticancerSelective cytotoxicity
Enzyme InhibitionAcetylcholinesterase inhibitor

Mechanism of Action

The mechanism by which N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[4-methyl-6-oxo-2-(morpholin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-benzyl-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of approximately 318.39 g/mol. Its structure includes a benzyl group, a piperidine moiety, and a pyrimidine derivative, which contribute to its biological activity.

1. Anticancer Activity

Research indicates that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

2. Osteoclast Differentiation Inhibition

One of the notable biological activities of this compound is its ability to inhibit osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis. N-benzyl derivatives have been shown to affect early stages of osteoclast fusion and enzymatic activity without disrupting critical signaling pathways like RANKL signaling .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound interacts with specific biological targets involved in cell signaling and differentiation processes. The inhibition of osteoclast differentiation suggests that it may modulate pathways involved in bone metabolism .

Comparative Analysis

To better understand the unique properties of N-benzyl derivatives, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesBiological Activity
N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamideSimilar oxopyridazine core; fluorinated phenolOsteoclast differentiation inhibition
2-(methylamino)-N-[2-[3-[6-oxo-pyridazin-1(6H)-y]methyl]phenyl]acetamideContains methylamino group; different aromatic substitutionsInvestigated for anti-cancer properties
2-[3-[5-(piperidin-4-yloxy)pyrimidin-2-y]phenyl]methyl]-6-(1-methylpyrazol-4-y)pyridazinPiperidine instead of piperazine; different heterocyclesPotential anti-inflammatory effects

This table highlights the diversity in biological activities among compounds with similar structural features.

Case Studies

Several studies have documented the biological activity of N-benzyl derivatives:

  • In Vitro Studies : Research has demonstrated that N-benzyl derivatives exhibit potent inhibition against various cancer cell lines. For example, one study reported a significant reduction in cell viability in breast cancer cells treated with a related compound .
  • Animal Models : In vivo studies have shown that these compounds can effectively reduce bone resorption markers in animal models, suggesting potential for osteoporosis treatment.
  • Mechanistic Insights : Further investigations into the molecular interactions revealed that these compounds could bind to specific receptors involved in osteoclast differentiation, providing insights into their therapeutic potential .

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